Cas no 59951-65-4 (1-Bromo-4-phenylnaphthalene)
1-Bromo-4-phenylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-phenylnaphthalene
- 1-Bromo-4-phenylphthalene
- 1-Brom-4-phenyl-naphthalin
- 1--Brom-4-phenylnaphthalin
- 1-BROMO-4-PHENYL-NAPHTHALENE
- 4-Brom-1-phenyl-naphthalin
- 4-bromo-1-phenylnaphthalene
- AK-82182
- ANW-53883
- CTK8B6649
- CX1337
- SureCN2162977
- Naphthalene, 1-bromo-4-phenyl-
- 1-bromo-4-phenyl naphthalene
- ZARGVWJSXZDKRE-UHFFFAOYSA-N
- SY034409
- AX8167202
- ST24027059
- X7242
- DB-072731
- AMY18570
- 59951-65-4
- DTXSID40483616
- AS-19357
- 1-bromo-4-phenylnaphthalene;1-BROMO-4-PHENYL-NAPHTHALENE
- SCHEMBL2162977
- MFCD17012346
- B5105
- A850846
- AKOS016000224
- CS-0038902
- SB67070
-
- MDL: MFCD17012346
- Inchi: 1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H
- InChI Key: ZARGVWJSXZDKRE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C=CC=CC=2)C2C=CC=CC=21
Computed Properties
- Exact Mass: 282.00443
- Monoisotopic Mass: 282.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 5.5
Experimental Properties
- Density: 1.381±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 75.0 to 79.0 deg-C
- Boiling Point: 153°C/1mmHg(lit.)
- Solubility: Insuluble (9.1E-5 g/L) (25 ºC),
- PSA: 0
1-Bromo-4-phenylnaphthalene Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
1-Bromo-4-phenylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006201-250mg |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 97% | 250mg |
$186.20 | 2023-09-01 | |
| Alichem | A219006201-1g |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 97% | 1g |
$462.16 | 2023-09-01 | |
| Chemenu | CM140879-1g |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 95+% | 1g |
$445 | 2021-08-05 | |
| TRC | B997423-10mg |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997423-50mg |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997423-100mg |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5105-5g |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 98.0%(GC) | 5g |
¥1350.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5105-1g |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 98.0%(GC) | 1g |
¥340.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857457-1g |
1-Bromo-4-Phenylnaphthalene |
59951-65-4 | ≥98% | 1g |
¥264.60 | 2022-09-29 | |
| Fluorochem | 214961-1g |
1-Bromo-4-phenylnaphthalene |
59951-65-4 | 95% | 1g |
£88.00 | 2022-03-01 |
1-Bromo-4-phenylnaphthalene Suppliers
1-Bromo-4-phenylnaphthalene Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-Bromo-4-phenylnaphthalene
Recent Advances in the Study of 1-Bromo-4-phenylnaphthalene (CAS: 59951-65-4) in Chemical and Biomedical Research
1-Bromo-4-phenylnaphthalene (CAS: 59951-65-4) is a brominated aromatic compound that has recently gained attention in chemical and biomedical research due to its potential applications in organic synthesis, material science, and pharmaceutical development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, properties, and emerging applications.
Recent studies have highlighted the role of 1-Bromo-4-phenylnaphthalene as a versatile intermediate in organic synthesis. Its unique structure, featuring a bromine substituent on a naphthalene ring conjugated with a phenyl group, makes it a valuable building block for the construction of complex organic molecules. Researchers have successfully utilized this compound in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to synthesize novel polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds with potential biological activity.
In the field of material science, 1-Bromo-4-phenylnaphthalene has been investigated for its photophysical properties. A 2023 study published in the Journal of Materials Chemistry demonstrated that derivatives of this compound exhibit strong fluorescence and high quantum yields, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The bromine atom in the structure provides an excellent handle for further functionalization, allowing researchers to fine-tune the electronic properties of the resulting materials.
From a biomedical perspective, preliminary studies have explored the potential of 1-Bromo-4-phenylnaphthalene derivatives as therapeutic agents. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound show moderate inhibitory activity against specific cancer cell lines. While the exact mechanism of action remains under investigation, researchers hypothesize that the planar aromatic structure may facilitate intercalation with DNA or interaction with key cellular targets.
The synthesis and characterization of 1-Bromo-4-phenylnaphthalene continue to be areas of active research. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its molecular structure and confirm the regioselectivity of bromination. Recent improvements in synthetic protocols have led to higher yields and purity, making the compound more accessible for various applications.
Looking forward, researchers are particularly interested in exploring the potential of 1-Bromo-4-phenylnaphthalene as a precursor for the development of new pharmaceuticals and functional materials. Its combination of synthetic versatility and interesting physicochemical properties positions it as a compound of significant interest in multiple research domains. Future studies are expected to focus on expanding its applications in drug discovery and advanced material design.
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